2-(2-Ethylhexyloxy)-5-methoxystyrene

Catalog No.
S1800876
CAS No.
138184-36-8
M.F
C51H72O6X2
M. Wt
781.124
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Ethylhexyloxy)-5-methoxystyrene

CAS Number

138184-36-8

Product Name

2-(2-Ethylhexyloxy)-5-methoxystyrene

IUPAC Name

2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene

Molecular Formula

C51H72O6X2

Molecular Weight

781.124

InChI

InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3

SMILES

CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C

Light-emitting conjugated polymer.
MEH-PPV is a conducting organic semiconductor which has low molecular weight and hydrophobic characteristics. It is a poly(phenylenevinylene) (PPV) derivative and a conjugating polymer with highest occupied molecular orbital (HOMO) below the fermi level of gold.
Light-emitting conjugated polymer.

Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], universally recognized as MEH-PPV (CAS 138184-36-8) and often cataloged by its repeating unit derivative 2-(2-Ethylhexyloxy)-5-methoxystyrene, is a benchmark conjugated polymer that revolutionized the procurement of organic electronic materials. By introducing asymmetric alkoxy side chains to the rigid poly(p-phenylene vinylene) backbone, this structural modification breaks molecular symmetry, transforming an intractable, insoluble polymer into a highly processable material that dissolves readily in common organic solvents like toluene, chlorobenzene, and tetrahydrofuran (THF). With a typical average molecular weight (Mn) of 40,000–70,000 and an optical bandgap of approximately 2.2–2.3 eV, MEH-PPV serves as a foundational hole-transporting and light-emitting material. For industrial buyers and device engineers, it represents the standard reference material for evaluating bulk heterojunction (BHJ) organic photovoltaics, flexible polymer light-emitting diodes (PLEDs), and solution-cast organic field-effect transistors (OFETs), bridging the gap between high-performance optoelectronics and low-cost, room-temperature manufacturability .

Attempting to substitute MEH-PPV with its unsubstituted parent polymer, PPV, or other generic conjugated polymers fundamentally disrupts manufacturing workflows and device architectures. Unsubstituted PPV is completely insoluble in organic solvents, forcing manufacturers to rely on complex, high-temperature (often >200°C) thermal elimination of precursor polymers (such as sulfonium salts) to form the active layer. This high-temperature requirement is physically incompatible with low-cost, flexible plastic substrates like PET, which deform under such thermal stress. Furthermore, substituting MEH-PPV with closely related soluble derivatives like MDMO-PPV or P3HT alters the phase-separation morphology when blended with fullerene acceptors (e.g., PCBM). Because exciton diffusion lengths in organic semiconductors are typically less than 20 nm, even minor changes to the polymer's side-chain sterics will drastically shift the optimal donor-acceptor blend ratio and nanoscale domain size, leading to catastrophic drops in power conversion efficiency if the entire device architecture is not re-engineered [1].

Room-Temperature Solution Processability vs. Thermal Precursor Routes

The primary procurement advantage of MEH-PPV over baseline PPV is its compatibility with low-cost, room-temperature deposition techniques such as spin-coating and inkjet printing. The addition of the 2-ethylhexyloxy and methoxy side chains yields a solubility of >10 mg/mL in solvents like toluene and chlorobenzene. In stark contrast, unsubstituted PPV is entirely insoluble and must be deposited as a soluble sulfonium precursor, which subsequently requires thermal annealing at temperatures exceeding 200°C under vacuum to eliminate the leaving groups and form the conjugated backbone. This thermal conversion step prevents the use of flexible polyethylene terephthalate (PET) substrates, which melt or deform at such temperatures [1].

Evidence DimensionSolvent solubility and processing temperature
Target Compound DataMEH-PPV: Soluble in toluene/THF (>10 mg/mL); processed at 25°C
Comparator Or BaselinePPV: Insoluble; requires precursor conversion at >200°C
Quantified Difference>175°C reduction in processing temperature
ConditionsThin-film deposition on flexible substrates

Enables direct integration into roll-to-roll manufacturing lines and ensures compatibility with temperature-sensitive flexible plastic substrates.

Exciton Dissociation Efficiency in Bulk Heterojunctions

MEH-PPV is highly optimized for use as an electron donor in bulk heterojunction (BHJ) architectures rather than as a neat film. When evaluated in standard OPV architectures, pure MEH-PPV devices exhibit extremely poor charge separation, yielding Power Conversion Efficiencies (PCE) below 0.05% due to rapid exciton recombination. However, when blended with the fullerene acceptor PC61BM (typically in a 1:4 weight ratio), the asymmetric side chains of MEH-PPV facilitate an interpenetrating nanoscale network that matches the ~10-20 nm exciton diffusion length. This optimized BHJ morphology increases the PCE to approximately 1.5% under AM 1.5G illumination, representing a greater than 30-fold enhancement in device performance compared to the neat polymer baseline [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound DataMEH-PPV:PC61BM blend (1:4 ratio): ~1.5% PCE
Comparator Or BaselineNeat MEH-PPV film: <0.05% PCE
Quantified Difference>30-fold increase in PCE
ConditionsStandard ITO/PEDOT:PSS/Active Layer/Metal OPV architecture under AM 1.5G solar simulation

Dictates that procurement of MEH-PPV for photovoltaics must be paired with compatible fullerene acceptors to realize its commercial value proposition.

Electroluminescence Turn-On Voltage in PLEDs

In the fabrication of Polymer Light-Emitting Diodes (PLEDs), MEH-PPV significantly outperforms legacy unsubstituted PPV in operational efficiency. Standard ITO/PEDOT:PSS/MEH-PPV/Al architectures achieve turn-on voltages as low as 3.8 V, and can be further reduced to ~2.8 V with the addition of optimized electron injection layers. In contrast, early single-layer unsubstituted PPV devices routinely required driving voltages exceeding 5.0 to 8.0 V to achieve comparable luminance, due to higher charge injection barriers and poor interfacial contact resulting from the thermal precursor conversion process. The solution-cast MEH-PPV forms a smoother, more uniform film that minimizes pinhole defects and lowers the barrier for hole injection .

Evidence DimensionDevice Turn-On Voltage
Target Compound DataMEH-PPV PLED: 2.8 V - 3.8 V
Comparator Or BaselineUnsubstituted PPV PLED: >5.0 V
Quantified Difference1.2 V to >2.0 V reduction in turn-on voltage
ConditionsITO/PEDOT:PSS/Polymer/Al diode structures

Lower turn-on voltages drastically reduce thermal stress and power consumption, extending the operational lifetime of commercial PLED displays.

Active Emissive Layer in Flexible Polymer Light-Emitting Diodes (PLEDs)

Due to its high solubility in non-halogenated solvents and low turn-on voltage, MEH-PPV is the premier choice for manufacturing orange-red emitting flexible displays. Its ability to be spin-coated or inkjet-printed directly onto PET substrates without high-temperature annealing makes it ideal for roll-to-roll PLED production lines .

Benchmark Electron Donor in Bulk Heterojunction Organic Photovoltaics (OPVs)

MEH-PPV is highly recommended as the baseline p-type donor material when developing or testing new n-type fullerene or non-fullerene acceptors. Its well-documented phase-separation behavior with PC61BM provides a reliable, reproducible standard for calibrating Power Conversion Efficiency (PCE) measurements and optimizing nanoscale domain morphologies [1].

Solution-Processed Organic Field-Effect Transistors (OFETs)

For laboratories engineering low-cost, large-area organic circuits, MEH-PPV serves as a reliable p-channel semiconductor. Its processability allows for uniform thin-film formation across large substrates, ensuring consistent hole-mobility performance critical for logic gate arrays and flexible sensor networks .

Dates

Last modified: 11-23-2023

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